4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide
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Overview
Description
4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a tert-butyl group and two thiophene rings, one of which is oxidized to a sulfone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine.
Introduction of the Thiophene Rings: The thiophene rings can be introduced through a series of coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.
Oxidation to Sulfone: The thiophene ring can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The sulfone group can be reduced back to the thiophene ring using reducing agents like lithium aluminum hydride.
Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiophene and benzamide derivatives.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In biological systems, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
4-tert-butyl-N-(thiophen-3-yl)benzamide: Lacks the oxidized thiophene ring.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide: Lacks the tert-butyl group.
Uniqueness
The presence of both a tert-butyl group and an oxidized thiophene ring in 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide makes it unique compared to similar compounds. This unique structure could confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C21H27NO3S2 |
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Molecular Weight |
405.6 g/mol |
IUPAC Name |
4-tert-butyl-N-(1,1-dioxothiolan-3-yl)-N-[(3-methylthiophen-2-yl)methyl]benzamide |
InChI |
InChI=1S/C21H27NO3S2/c1-15-9-11-26-19(15)13-22(18-10-12-27(24,25)14-18)20(23)16-5-7-17(8-6-16)21(2,3)4/h5-9,11,18H,10,12-14H2,1-4H3 |
InChI Key |
XIJSJRMCOCOLCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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